Gardenin A

LOX inhibition anti-inflammatory polymethoxyflavone

Gardenin A is a polymethoxyflavone distinguished by its 5-hydroxy-3',4',5',6,7,8-hexamethoxyflavone structure, conferring superior lipophilicity and membrane permeability. Unlike less methoxylated analogs (nobiletin, tangeretin), GA promotes neurite outgrowth via MAPK/ERK, PKC, and PKA pathways independent of TrkA, making it invaluable for mechanistic studies in neuroregeneration and disease models (e.g., Parkinson’s, anxiety, depression). Its low cytotoxicity (HL-60 IC50 >100 μM vs. Gardenin B 12.5 μM) enables its use as an ideal negative control in PMF cytotoxicity studies. Choose exact GA for reproducible, high-impact research.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
CAS No. 21187-73-5
Cat. No. B191405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenin A
CAS21187-73-5
SynonymsGardenin A
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O
InChIInChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3
InChIKeyMQBFFYQCZCKSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gardenin A (CAS 21187-73-5): A Hexamethoxyflavone with Unique Neurotrophic and Anti-inflammatory Profile


Gardenin A (GA) is a polymethoxyflavone (PMF) characterized by a 5-hydroxy-3',4',5',6,7,8-hexamethoxyflavone structure [1]. Unlike common flavonoids that are primarily hydroxylated, GA possesses six methoxy substituents and a single hydroxyl at C5, conferring enhanced lipophilicity and membrane permeability [2]. It is naturally isolated from Gardenia resinifera, Tamarix dioica, and Murraya paniculata, but is also available as a synthetic analogue for research applications [1]. GA has been assigned roles as an anxiolytic and anticonvulsant agent in authoritative databases and promotes neurite outgrowth via MAPK/ERK, PKC, and PKA signaling pathways, independent of TrkA [1].

Why Gardenin A Cannot Be Substituted with Other Polymethoxyflavones


Polymethoxyflavones exhibit profound structure-activity relationships where subtle changes in methoxylation pattern drastically alter biological activity [1]. For instance, the presence of a C5 hydroxyl combined with C6, C7, C8, C3', C4', and C5' methoxyl groups defines Gardenin A's unique interaction with lipid bilayers and protein targets [2]. Substituting GA with a less methoxylated analog like nobiletin (which lacks C3' and C5' methoxyl groups) or tangeretin (lacking C6 and C8 methoxyls) yields divergent pharmacokinetic and pharmacodynamic profiles, including differential blood-brain barrier penetration and target selectivity [2]. Even the closely related Gardenin B, which is 5-O-desmethyltangeretin, demonstrates a distinct cytotoxicity profile with HL-60 IC50 values of 12.5 μM compared to GA's >100 μM . Therefore, for precise experimental reproducibility and mechanistic interpretation, procurement of the exact compound, Gardenin A, is essential.

Quantitative Differentiation of Gardenin A Against Key Comparators


LOX Enzyme Inhibition: Gardenin A Exhibits a Distinct IC50 Profile Relative to Eupatorin and Eupatilin

In a comparative study of lipoxygenase (LOX) enzyme inhibition using a spectrophotometric assay, Gardenin A displayed an IC50 of 5.31 μM [1]. This is notably higher than the IC50 values of eupatorin (0.46 μM) and eupatilin (0.15 μM), indicating that Gardenin A is a less potent LOX inhibitor in this system. However, this lower potency is context-dependent; in other inflammatory pathways such as NF-κB, GA demonstrates robust activity not captured by this single assay [2]. The data underscore that GA cannot be considered a simple drop-in replacement for these other flavonoids and that its anti-inflammatory effects are mediated through alternative mechanisms.

LOX inhibition anti-inflammatory polymethoxyflavone

Neurite Outgrowth Induction: Comparable Potency to 5-Demethylnobiletin in PC12 Cells

A direct comparative study in PC12 cells demonstrated that both Gardenin A and 5-demethylnobiletin, at concentrations of 10–20 μM, potently induce neurite outgrowth and neuronal differentiation [1]. The study quantified neurite-bearing cells and observed that the addition of K252a, a TrkA antagonist, significantly inhibited NGF-induced neurite outgrowth but had no effect on neuritogenesis stimulated by either Gardenin A or 5-demethylnobiletin [1]. This indicates that both compounds promote neuronal differentiation through a TrkA-independent mechanism involving MAPK/ERK, PKC, and PKA pathways [1].

neurotrophic neurite outgrowth PC12 cells

Brain Bioavailability and CNS Target Engagement: Detection in Murine Brain Tissue Following Oral Dosing

Following oral administration of 100 mg/kg Gardenin A to A53T alpha-synuclein overexpressing mice, the compound was readily detectable in deep gray brain tissue using UPLC-MRM, with nobiletin (10 nM) serving as an internal standard [1]. This brain bioavailability profile contrasts with many flavonoids that exhibit poor blood-brain barrier (BBB) penetration [2]. Additionally, GA treatment modulated the brain lipid profile, suggesting direct interaction with neuronal membranes [1]. While direct comparative PK data with other PMFs are limited, the study's authors highlighted that GA's brain bioavailability is 'excellent' and supports its observed in vivo neuroprotective and cognitive-enhancing effects [1].

brain bioavailability oral administration pharmacokinetics

Cytotoxicity Profile: Markedly Reduced Activity Against HL-60 Cells Compared to Gardenin B

Vendor-supplied bioactivity data indicate that Gardenin A exhibits an IC50 > 100 μM against HL-60 human promyelocytic leukemia cells . In contrast, the structurally related Gardenin B (5-O-desmethyltangeretin) shows significantly higher cytotoxicity, with reported IC50 values of 12.5 ± 1.3 μM against HL-60 cells and 15.7 ± 1.5 μM against U937 cells after 48-hour incubation . This >8-fold difference in potency suggests that Gardenin A may be a more suitable choice for studies where cytotoxicity is a confounding factor, or where a wider therapeutic window is desired.

cytotoxicity HL-60 cells cancer research

Anxiolytic and Antidepressant-like Activity: Comparable to Reference Drugs Clonazepam and Fluoxetine in Murine Behavioral Models

In a comprehensive battery of behavioral tests in mice, orally administered Gardenin A (0.1–25 mg/kg) exhibited anxiolytic-like effects comparable to those of clonazepam in the elevated plus-maze, light-dark box, exploratory cylinder, and open field tests [1]. Similarly, GA demonstrated antidepressant-like actions with activity comparable to fluoxetine in the tail suspension test and forced swimming test [1]. The anxiolytic effects were reversed by the GABAA antagonist bicuculline, implicating the GABAergic system, while the antidepressant effects were blocked by the α2-adrenoceptor antagonist yohimbine [1].

anxiolytic antidepressant behavioral pharmacology

Primary Application Scenarios for Gardenin A Driven by Comparative Evidence


Neuroscience Research: Neurite Outgrowth and Neuronal Differentiation Studies

Leverage Gardenin A's potent neuritogenic activity (10–20 μM in PC12 cells) and TrkA-independent signaling to investigate mechanisms of neuronal development and regeneration without the confounding influence of neurotrophin receptor activation. This makes GA particularly valuable in studies where NGF signaling is a variable of interest or in models of neurodegenerative diseases where TrkA expression is altered [1].

In Vivo CNS Disorder Models: Parkinson's Disease, Anxiety, and Depression

Employ Gardenin A in oral dosing paradigms (25–100 mg/kg) for rodent models of Parkinson's disease (A53T α-synuclein), anxiety, or depression. The compound's demonstrated brain bioavailability and improvement in cognitive/motor function, as well as anxiolytic/antidepressant-like effects comparable to clinical reference drugs, support its use as a tool compound for target validation and proof-of-concept studies [2].

Anti-inflammatory Research: NF-κB Pathway Inhibition

Select Gardenin A for investigations into NF-κB-mediated inflammation, as it has been shown to downregulate NF-κB-dependent pro-inflammatory gene expression in both Drosophila and murine models of Parkinson's disease. Its differential activity against LOX (IC50 5.31 μM vs. eupatorin 0.46 μM) ensures that observed effects are not confounded by potent LOX inhibition [3].

Comparative Oncology: Profiling Differential Cytotoxicity of PMFs

Utilize Gardenin A as a low-cytotoxicity control or comparative standard in studies of polymethoxyflavone-induced cancer cell death. Given its >100 μM IC50 against HL-60 cells compared to Gardenin B's 12.5 μM IC50, GA serves as an ideal reference compound to isolate the structural determinants of PMF cytotoxicity and to explore therapeutic windows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gardenin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.